Cas no 1513293-97-4 (3-Hydroxy-2-nitrophenylhydrazine)

3-Hydroxy-2-nitrophenylhydrazine 化学的及び物理的性質
名前と識別子
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- 3-Hydroxy-2-nitrophenylhydrazine
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- インチ: 1S/C6H7N3O3/c7-8-4-2-1-3-5(10)6(4)9(11)12/h1-3,8,10H,7H2
- InChIKey: ONKKBYCZLBCRDX-UHFFFAOYSA-N
- ほほえんだ: OC1=CC=CC(=C1[N+](=O)[O-])NN
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 170
- トポロジー分子極性表面積: 104
- 疎水性パラメータ計算基準値(XlogP): 1.7
3-Hydroxy-2-nitrophenylhydrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A250001092-250mg |
3-Hydroxy-2-nitrophenylhydrazine |
1513293-97-4 | 98% | 250mg |
700.40 USD | 2021-06-15 | |
Alichem | A250001092-500mg |
3-Hydroxy-2-nitrophenylhydrazine |
1513293-97-4 | 98% | 500mg |
1,038.80 USD | 2021-06-15 | |
Alichem | A250001092-1g |
3-Hydroxy-2-nitrophenylhydrazine |
1513293-97-4 | 98% | 1g |
1,819.80 USD | 2021-06-15 |
3-Hydroxy-2-nitrophenylhydrazine 関連文献
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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8. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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10. 3D walnut-shaped TiO2/RGO/MoO2@Mo electrode exhibiting extraordinary supercapacitor performance†Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
3-Hydroxy-2-nitrophenylhydrazineに関する追加情報
3-Hydroxy-2-nitrophenylhydrazine: A Versatile Compound with Promising Applications in Biomedical Research
3-Hydroxy-2-nitrophenylhydrazine, with the chemical formula C6H6N2O3 and the CAS No. 1513293-97-4, has emerged as a key molecule in the exploration of novel therapeutic strategies. This compound belongs to the class of hydrazine derivatives, which are widely studied for their diverse biological activities. Recent advances in medicinal chemistry have highlighted the potential of 3-Hydroxy-2-nitrophenylhydrazine in modulating enzyme activity and cellular signaling pathways, making it a focal point for researchers in the biomedical field.
One of the most significant breakthroughs in the study of 3-Hydroxy-2-nitrophenylhydrazine involves its role as a selective inhibitor of certain kinases. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against the Src family of tyrosine kinases, which are implicated in multiple diseases, including cancer and inflammatory disorders. The structural features of 3-Hydroxy-2-nitrophenylhydrazine, particularly the hydroxyl and nitro groups, are critical for its binding affinity to these targets. This finding has sparked interest in its potential as a lead compound for the development of targeted therapies.
Recent research has also focused on the synthetic pathways of 3-Hydroxy-2-nitrophenylhydrazine. A 2024 paper in *Organic Letters* reported a novel, efficient method for its synthesis using microwave-assisted protocols. This approach significantly reduces reaction time and enhances yield compared to traditional methods, which is crucial for large-scale production in pharmaceutical applications. The study emphasized the importance of reaction conditions, such as temperature and solvent choice, in optimizing the purity and stability of the final product.
Another area of active investigation is the pharmacokinetic profile of 3-Hydroxy-2-nitrophenylhydrazine. A 2023 preclinical study evaluated its oral bioavailability in mice and found that it exhibits moderate absorption rates, with peak concentrations achieved within 2 hours of administration. The compound's metabolic stability in vivo is another critical factor, as it determines its therapeutic window. Researchers are exploring the use of prodrug strategies to enhance its solubility and prolong its half-life in biological systems.
Recent advancements in computational modeling have further expanded the understanding of 3-Hydroxy-2-nitrophenylhydrazine's molecular interactions. Machine learning algorithms have been employed to predict its binding modes with various protein targets, providing insights into its mechanism of action. These computational tools have enabled the identification of potential off-target effects, which is essential for the development of safe and effective therapies.
While the primary focus of research on 3-Hydroxy-2-nitrophenylhydrazine has been on its therapeutic potential, its applications in materials science are also gaining attention. A 2024 study in *Advanced Materials* explored its use as a functional component in nanomaterials for drug delivery. The compound's ability to form stable complexes with metal ions has been leveraged to create nanoparticles with controlled release properties, offering new possibilities for targeted drug delivery systems.
The environmental impact of 3-Hydroxy-2-nitrophenylhydrazine is another area of growing interest. Researchers are assessing its biodegradability and potential toxicity to aquatic organisms. A 2023 study published in *Environmental Science & Technology* found that the compound undergoes rapid microbial degradation in natural water systems, which is a positive indicator for its sustainability in industrial applications.
Despite its promising properties, the development of 3-Hydroxy-2-nitrophenylhydrazine as a therapeutic agent faces several challenges. One of the primary hurdles is the optimization of its selectivity profile to minimize side effects. Additionally, the compound's solubility in aqueous solutions remains a topic of ongoing research, as it directly affects its bioavailability and formulation potential.
Collaborative efforts between academic institutions and pharmaceutical companies are driving the translation of 3-Hydroxy-2-nitrophenylhydrazine research into clinical applications. A 2024 partnership between a leading university and a biotech firm has initiated Phase I clinical trials for a drug candidate based on this compound. The trial aims to evaluate its safety and efficacy in patients with specific cancer types, marking a significant step toward its potential therapeutic use.
The future of 3-Hydroxy-2-nitrophenylhydrazine research is likely to be shaped by interdisciplinary approaches. Integrating advances in genomics, proteomics, and nanotechnology will enable a more comprehensive understanding of its biological roles and therapeutic potential. As the field continues to evolve, the compound's role in addressing complex medical challenges is expected to expand, offering new opportunities for innovation in healthcare.
In conclusion, 3-Hydroxy-2-nitrophenylhydrazine represents a promising candidate for the development of novel therapeutics. The ongoing research into its mechanisms, synthesis, and applications underscores its significance in the biomedical landscape. As scientists continue to unravel its potential, the compound is poised to play a pivotal role in advancing medical treatments and improving patient outcomes.
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